1H-Indazole-6-carbaldehyde;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

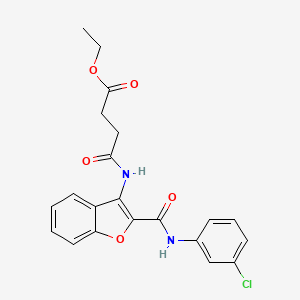

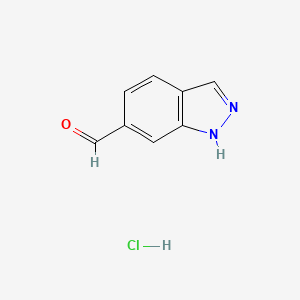

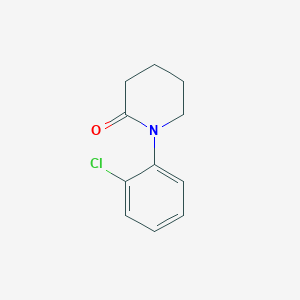

1H-Indazole-6-carboxaldehyde, also known as 6-Formyl-1H-indazole, is a chemical compound with the empirical formula C8H6N2O . It has a molecular weight of 146.15 .

Synthesis Analysis

The synthesis of 1H-Indazole-6-carboxaldehyde involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 1H-Indazole-6-carboxaldehyde consists of a benzene ring fused with a pyrazole ring. The carbaldehyde functional group is attached to the sixth carbon atom of the indazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazole-6-carboxaldehyde include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

1H-Indazole-6-carboxaldehyde is a white to yellow to brown powder . It has a melting point of 180°C to 185°C .科学的研究の応用

Structural and Spectroscopic Analysis

1H-Indazole derivatives have been studied for their intermolecular interactions using X-ray, FT-IR, FT-Raman spectroscopy, and DFT calculations. For instance, 1H-indazole-3-carbaldehyde demonstrates significant hydrogen bonding and π-π interactions, contributing to its crystal packing. These interactions have been meticulously analyzed to understand their implications for molecular stability and reactivity (Morzyk-Ociepa et al., 2021).

Synthesis Methodologies

The synthesis of 1H-indazole derivatives is crucial for their application in various domains. A brief synthesis approach of 1H-indazole-3-carbaldehyde presents a low-cost, simple operation suitable for industrial production (Gong Ping, 2012). Additionally, copper-catalyzed one-pot synthesis methods have been developed for 2H-indazoles, showcasing broad substrate scope and functional group tolerance, emphasizing the versatility of indazole derivatives in synthetic chemistry (Rajesh Kumar et al., 2011).

Fluorescent Dyes and Probes

1H-Indazole derivatives have been utilized in the creation of fluorescent dyes and probes due to their bright fluorescence and potential for sensing applications. For example, the synthesis of pyrazolylpyrene chromophores containing a 1H-indazole moiety has led to compounds with significant fluorescence and potential sensing capabilities for acidic environments (Wrona-Piotrowicz et al., 2022). This demonstrates the potential of 1H-indazole derivatives in developing new materials for optical applications.

Safety and Hazards

将来の方向性

作用機序

Target of Action

1H-indazole-6-carbaldehyde hydrochloride is a compound that has been studied for its potential medicinal applications Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives interact with their targets to exert their effects . For instance, they can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways depending on their targets . For instance, they can inhibit phosphoinositide 3-kinase δ, affecting the related signaling pathways .

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential effects on cellular processes such as cell proliferation, inflammation, and neurotransmission .

特性

IUPAC Name |

1H-indazole-6-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOPUVJWGXYFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)

![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)

![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)

![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)

![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2609072.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2609073.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2609074.png)

![N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2609081.png)